molecular formula C9H18N2 B14309528 2-Aminononanenitrile CAS No. 112101-11-8

2-Aminononanenitrile

Cat. No.: B14309528
CAS No.: 112101-11-8
M. Wt: 154.25 g/mol
InChI Key: USOJRICXFAKQDG-UHFFFAOYSA-N
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Description

2-Aminononanenitrile is an aliphatic nitrile derivative characterized by a nine-carbon chain (nonane) with an amino group (-NH₂) at the second carbon position and a nitrile group (-CN) at the terminal carbon. The systematic naming follows substitutive nomenclature rules, where the nitrile group is prioritized as the principal functional group, and the amino group is assigned the lowest possible locant (position 2) . Aliphatic nitriles like 2-Aminononanenitrile are versatile intermediates in organic synthesis, particularly in the preparation of amines, carboxylic acids, and heterocycles. Their applications span pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No.

112101-11-8

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-aminononanenitrile

InChI

InChI=1S/C9H18N2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-7,11H2,1H3

InChI Key

USOJRICXFAKQDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminononanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-Aminononanenitrile typically involves large-scale synthesis using the nucleophilic substitution method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Aminononanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 2-Aminononane.

    Hydrolysis: 2-Aminononanoic acid.

    Substitution: Various substituted amines depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Aminononanenitrile with structurally related nitriles containing amino or substituted aromatic groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
2-Aminononanenitrile Not provided C₉H₁₈N₂ 154.25 (calculated) Aliphatic chain, amino at C2, nitrile -
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ 133.15 Pyridine ring, amino at C2, nitrile at C3
2-Amino-4-nitrobenzonitrile 87376-25-8 C₇H₅N₃O₂ 163.13 Benzene ring, amino at C2, nitro at C4
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₇N₃ 133.15 Benzene ring, amino at C5, fluorine at C2
2-Amino-2-methylpropionitrile 19355-69-2 C₄H₈N₂ 84.12 Branched aliphatic, amino and nitrile at C2
Key Observations:
  • Chain Length and Flexibility: 2-Aminononanenitrile’s extended aliphatic chain contrasts with shorter aliphatic (e.g., 2-Amino-2-methylpropionitrile) or aromatic (e.g., nicotinonitrile, benzonitrile) analogs.
  • Aromatic vs. Aliphatic Systems: Aromatic nitriles (e.g., 2-Amino-4-nitrobenzonitrile) exhibit rigid planar structures, enabling π-π interactions and enhanced thermal stability compared to flexible aliphatic nitriles .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 2-Amino-4-nitrobenzonitrile) increase electrophilicity of the nitrile group, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., amino in 5-Amino-2-fluorobenzonitrile) may stabilize resonance structures .

Physicochemical Properties

While direct data for 2-Aminononanenitrile are unavailable, trends can be inferred:

  • Molecular Weight and Solubility: The longer carbon chain of 2-Aminononanenitrile (C₉H₁₈N₂) reduces water solubility compared to lower-molecular-weight analogs like 2-Amino-2-methylpropionitrile (C₄H₈N₂). Aromatic nitriles (e.g., C₇H₇N₃) exhibit moderate solubility in polar aprotic solvents due to dipole interactions .
  • Melting Points: Aromatic derivatives generally have higher melting points (e.g., 2-Amino-4-nitrobenzonitrile) owing to crystalline packing, whereas aliphatic nitriles are often liquids at room temperature .
Reactivity:
  • Hydrolysis: Aliphatic nitriles like 2-Aminononanenitrile can hydrolyze to carboxylic acids or amines under acidic/basic conditions. Aromatic nitriles (e.g., 2-Amino-6-methylnicotinonitrile) may form heterocycles via cyclization .

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